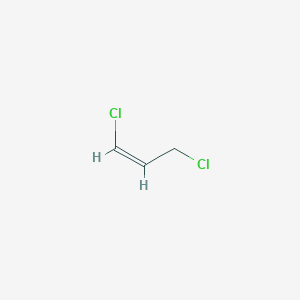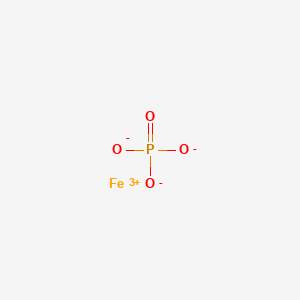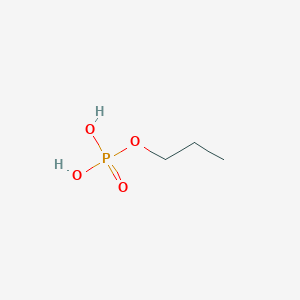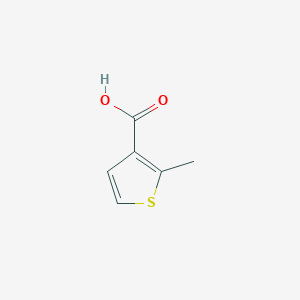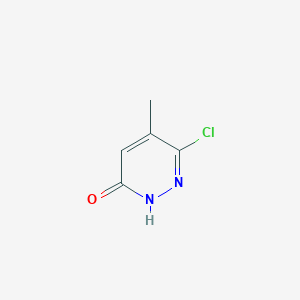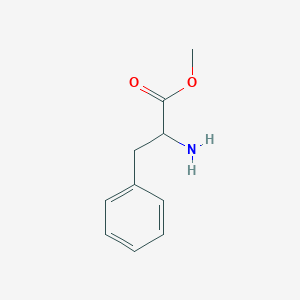
2-氯丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloropropionitrile (2-CPN) is a compound of the aliphatic nitrile family, which is composed of an alkyl group and a nitrile group. It is a colorless liquid with a boiling point of 81.3 °C, a melting point of -25.8 °C, and an approximate density of 0.92 g/cm3. 2-CPN is a versatile compound with a wide range of applications, such as in the synthesis of drugs, pesticides, and other compounds. It is also used as a catalyst in a variety of industrial processes.
科学研究应用
振动光学活性研究
- 研究1:振动光学活性(VOA)光谱学是分析分子结构和相互作用的有价值工具。一项研究发现,2-氯丙腈在低频区(40-150 cm-1)表现出强烈的振动拉曼光学活性,这主要归因于分子间振动。这一发现扩展了对分子结构和柔性的理解,例如CCN基团的弯曲,并突显了VOA光谱学在研究手性分子和液体中的潜力(Michal et al., 2019)。
微波光谱
- 研究2:微波光谱已被用于分析2-氯丙腈的分子结构。这项研究提供了有关其旋转常数、离心畸变常数和核四极耦合张量的见解。这些发现增进了对分子结构的理解,并将其与相关分子进行比较,有助于分子光谱学领域的发展(Ogata et al., 1997)。
手性光学性质
- 研究3:关于(S)-(-)-2-氯丙腈(源自(S)-(+)-丙氨酸)的手性光学性质的研究,在各种溶剂和相中提供了有价值的光学旋转色散(ORD)曲线数据。这项研究有助于理解分子的比旋和其温度依赖性,这对手性分析和立体选择性合成的应用至关重要(Wiberg et al., 2005)。
化学反应中的安全性
- 研究4:研究了涉及2-氯丙腈的反应的安全性,特别是三氯乙酰氯和丙烯腈的低压反应。该研究强调了控制温度和搅拌以防止爆炸反应的重要性,为大规模工业应用提供了关键见解(Fakhraian et al., 2003)。
光解和催化研究
- 研究5:对选择性氘代2-氯丙烷的增强光解研究提供了有关中间光解产物中特定位点断裂的见解。这项研究对理解光诱导反应具有重要意义,并对在类似情境中研究2-氯丙腈具有潜在影响(Mathews et al., 1994)。
污染物的催化降解
- 研究6:在铜掺杂二氧化钛上应用可见光催化降解氯酚,包括2-氯酚,展示了这种方法在环境清洁和污染控制中的潜力。这项研究可能指导开发用于降解类似化合物的有效光催化材料(Lin et al., 2018)。
安全和危害
作用机制
Target of Action
2-Chloropropionitrile is primarily used as an initiator in the single-pot atom-transfer radical polymerization . Its primary targets are the monomers that are to be polymerized. The role of 2-Chloropropionitrile is to initiate the polymerization process by reacting with the monomers and forming a radical, which then reacts with other monomers to form the polymer chain .
Mode of Action
2-Chloropropionitrile interacts with its targets (the monomers) through a process known as atom-transfer radical polymerization. In this process, 2-Chloropropionitrile, acting as an initiator, donates an atom to the monomer, creating a radical. This radical then reacts with other monomers, forming a polymer chain . The resulting changes include the formation of a polymer from the monomers.
Biochemical Pathways
It is known that 2-chloropropionitrile is involved in the synthesis of polyacrylonitrile . Polyacrylonitrile is a polymer used in the production of synthetic fibers and is also a precursor for carbon fibers .
Pharmacokinetics
It is also important to note that 2-Chloropropionitrile is a hazardous substance, and exposure can lead to health risks .
Result of Action
The primary result of the action of 2-Chloropropionitrile is the formation of polyacrylonitrile . This polymer has various applications, including the production of synthetic fibers and as a precursor for carbon fibers .
生化分析
Biochemical Properties
2-Chloropropionitrile has been used in the synthesis of nitrile functionalized methimazole-based ionic liquids
Cellular Effects
It is known that nitriles, the class of organic compounds to which 2-Chloropropionitrile belongs, can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nitriles, the class of organic compounds to which 2-Chloropropionitrile belongs, can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Chloropropionitrile can be achieved through a nucleophilic substitution reaction between chloroacetonitrile and sodium cyanide.", "Starting Materials": [ "Chloroacetonitrile", "Sodium cyanide", "Methanol", "Water" ], "Reaction": [ "Dissolve chloroacetonitrile in methanol and add sodium cyanide to the solution.", "Heat the mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the precipitated sodium chloride.", "Concentrate the filtrate under reduced pressure to obtain crude 2-Chloropropionitrile.", "Purify the crude product by distillation or recrystallization from water." ] } | |
| 1617-17-0 | |
分子式 |
C3H4ClN |
分子量 |
89.52 g/mol |
IUPAC 名称 |
(2S)-2-chloropropanenitrile |
InChI |
InChI=1S/C3H4ClN/c1-3(4)2-5/h3H,1H3/t3-/m0/s1 |
InChI 键 |
JNAYPRPPXRWGQO-VKHMYHEASA-N |
手性 SMILES |
C[C@@H](C#N)Cl |
SMILES |
CC(C#N)Cl |
规范 SMILES |
CC(C#N)Cl |
| 1617-17-0 70886-58-7 |
|
Pictograms |
Flammable; Acute Toxic; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-chloropropionitrile?
A1: 2-Chloropropionitrile has the molecular formula C3H4ClN and a molecular weight of 75.50 g/mol. Key spectroscopic data includes:
- NMR Spectroscopy: 13C NMR shifts can be used to differentiate between equatorial and axial configurations of epoxyspirocyclohexanes derived from reactions involving 2-chloropropionitrile [].
- Microwave Spectroscopy: Studies have provided insights into the molecule's structure, nuclear quadrupole coupling constants of chlorine, and rotational constants [, ].
- Optical Spectroscopy: Research has focused on its chiroptical properties, including optical rotation and electronic circular dichroism (ECD). [, , ]
Q2: How has computational chemistry been employed in understanding 2-chloropropionitrile?
A2: Computational methods like coupled cluster (CC) and density functional theory (DFT) have been extensively used to:
- Calculate specific rotations: These calculations help to understand the molecule's chiroptical properties and how they are affected by factors like solvent, electron correlation, and vibrational corrections [, , , , , ].
- Model optical rotatory dispersion (ORD) curves: This aids in predicting how the specific rotation changes with wavelength [].
- Study the impact of solvation: Continuum dielectric models are used to simulate the effects of different solvents on the molecule's properties [].
Q3: What are the main synthetic applications of 2-chloropropionitrile?
A3: 2-Chloropropionitrile is primarily used as a building block in organic synthesis. Some key reactions include:
- Formation of dihydrocytosines: Reaction with cyanate or benzoyl isocyanate leads to ureas and benzoylureas, which can be cyclized to form dihydrocytosines [].
- Synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives: Reaction with various carbanions in the presence of sodium hydride produces these spirocyclic compounds, some of which exhibit antifungal activity [].
- Preparation of 2-oxo-alkyl esters: Reaction with various nitriles under basic conditions followed by treatment with alcoholic-hydrogen chloride and neutralization yields these esters [].
- Synthesis of [4″-3H]- and [4,4,5,5-2H4]-2-(1′-[2′,6″-Dichlorophenoxy]-ethyl)-Δ2-imidazoline: 2-chloropropionitrile is a key intermediate in a multi-step synthesis of these deuterated compounds [].
Q4: Can 2-chloropropionitrile participate in polymerization reactions?
A4: Yes, 2-chloropropionitrile can act as an initiator in Atom Transfer Radical Polymerization (ATRP) of acrylonitrile [, ]. This process, often catalyzed by iron(II) chloride and a ligand like succinic acid, allows for controlled polymerization, yielding polyacrylonitrile with specific molecular weights and distributions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


